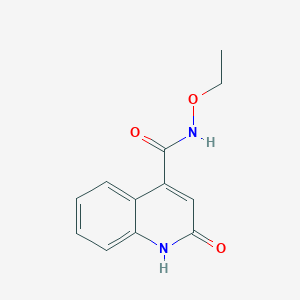

N-ethoxy-2-hydroxyquinoline-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

N-ethoxy-2-oxo-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-14-12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

YUOSQVXLFJVCNT-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Ethoxymethylenemalonic Ester Cyclization

Adapted from the method described in US2504875A, this approach involves condensing ethoxymethylenemalonic ester with a substituted aniline derivative. For example:

- Condensation : A mixture of ethoxymethylenemalonic ester and 3-methoxy-5-chloro-aniline is heated at 110°C to form a β-enamino ester intermediate.

- Cyclization : The intermediate undergoes thermal cyclization in diphenyl ether at 175–200°C, yielding 3-carbethoxy-4-hydroxy-5-methoxy-7-chloroquinoline.

- Hydrolysis : The ester group at position 3 is saponified using aqueous NaOH in ethanol-water, producing 3-carboxy-4-hydroxy-5-methoxy-7-chloroquinoline.

- Decarboxylation : Heating the carboxylic acid derivative in diphenyl ether removes the carboxyl group, yielding 4-hydroxy-5-methoxy-7-chloroquinoline.

This method achieves a 83.5% yield in the decarboxylation step, demonstrating its efficiency for constructing the hydroxyquinoline scaffold.

Malonamide Cyclization

As detailed in Abdou (2014), polyphosphoric acid (PPA)-mediated cyclization of N-(2-aminophenyl)malonamide derivatives provides an alternative route:

- Substrate Preparation : N-(2-Nitrophenyl)malonamide is reduced to the corresponding amine using hydrazine hydrate and Pd/C.

- Cyclization : The amine undergoes intramolecular cyclization in PPA at 140–150°C, forming 4-hydroxy-2(1H)-quinolone.

- Tautomerization : The product exists in equilibrium between lactam (2-quinolone) and hydroxylated forms, with the lactam tautomer dominating in nonpolar solvents.

This method is notable for its 75–90% yields under microwave-assisted conditions.

Introduction of the 4-Carboxamide Group

The carboxamide moiety at position 4 is introduced via amide coupling or nitrile hydrolysis .

Carboxylic Acid Activation

The 4-carboxylic acid intermediate (e.g., 4-hydroxyquinoline-4-carboxylic acid) is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

Amidation with Ethoxyamine

The acid chloride reacts with ethoxyamine (H₂N-OEt) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Key considerations include:

- Stoichiometry : A 1.2:1 molar ratio of ethoxyamine to acid chloride minimizes side reactions.

- Solvent Choice : THF or dichloromethane ensures compatibility with moisture-sensitive intermediates.

- Yield : Reported yields range from 60–75% after recrystallization.

N-Ethoxylation Strategies

The N-ethoxy group is introduced either before or after amide formation, depending on the stability of intermediates.

Pre-Amide Ethoxylation

Ethoxyamine is synthesized by treating hydroxylamine hydrochloride with ethyl bromide in the presence of K₂CO₃. This method avoids competing O-alkylation due to the nucleophilicity of the amine.

Post-Amide Ethoxylation

In cases where direct amidation is challenging, the amide nitrogen is alkylated using diethyl sulfate in DMF at 60°C. However, this approach risks over-alkylation and requires rigorous temperature control.

Comparative Analysis of Synthetic Routes

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The position of substituents on the quinoline ring is highly sensitive to the electronic effects of the starting aniline. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the meta position direct cyclization to position 4.

Protecting Group Strategies

Q & A

Q. What are the key synthetic pathways for N-ethoxy-2-hydroxyquinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via multi-step reactions starting from simpler quinoline precursors. Key steps include:

- Quinoline core modification : Ethoxy and hydroxy groups are introduced through nucleophilic substitution or condensation reactions.

- Carboxamide formation : Acylation of the quinoline backbone using activated esters (e.g., HBTU-mediated coupling) with amines .

- Optimization strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Catalysts like HBTU and triethylamine (TEA) improve coupling efficiency .

- Reflux conditions (e.g., 80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Rigorous characterization requires:

- Structural confirmation :

- Purity assessment :

Q. How can researchers assess the preliminary biological activity of this compound?

- Antimicrobial screening :

- Enzyme inhibition studies :

- Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations .

- Cytotoxicity profiling :

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of quinoline-4-carboxamide derivatives?

Comparative studies on analogs reveal:

-

Substituent effects :

-

Methodological approach :

- Use QSAR (quantitative structure-activity relationship) models to predict activity .

- Synthesize analogs with systematic substituent changes (e.g., halogenation, methylation) and compare bioassay data .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo studies for this compound?

Common discrepancies arise from:

- Pharmacokinetic challenges :

- Mitigation strategies :

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .

- Metabolite identification : LC-MS/MS profiling of plasma samples post-administration .

- Dose adjustment : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Q. What experimental approaches are recommended for studying the hydrolytic stability of this compound under physiological conditions?

- Acid/Base Stability Testing :

- Enzymatic Hydrolysis :

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

- Target identification :

- Pathway analysis :

- RNA-seq or proteomics on treated vs. untreated cells to map affected pathways (e.g., apoptosis, DNA repair) .

- Structural biology :

- Co-crystallize the compound with its target (e.g., kinase) for X-ray diffraction studies .

Methodological Notes

- Data Reproducibility : Ensure reaction conditions (solvent, temperature, catalyst) are meticulously documented .

- Negative Controls : Include unmodified quinoline and carboxamide-free analogs in bioassays to validate specificity .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.